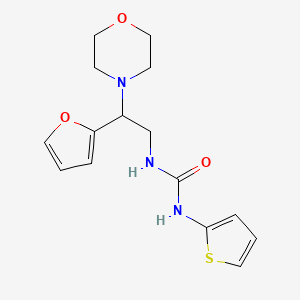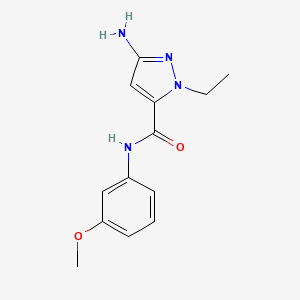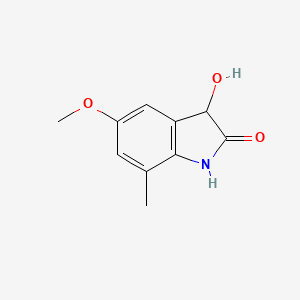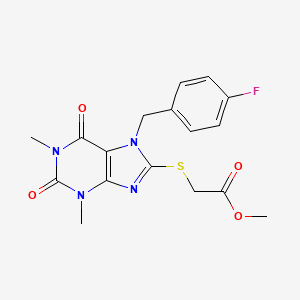
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan, morpholine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(Furan-2-yl)-2-morpholinoethanamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then reacted with thiophene-2-carbonyl isocyanate to form the final urea derivative under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea moiety could result in the corresponding amine derivative.
科学研究应用
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.
作用机制
The mechanism by which 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene rings may play a role in binding to these targets, while the morpholine moiety could influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)carbamate
- 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)thiourea
Uniqueness
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural components. The presence of both furan and thiophene rings, along with the morpholine moiety, provides a distinct set of chemical and physical properties that can be leveraged in various applications. This uniqueness sets it apart from other similar compounds, which may lack one or more of these functional groups.
属性
IUPAC Name |
1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-7-21-13)18-5-8-20-9-6-18/h1-4,7,10,12H,5-6,8-9,11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHZPLIOMSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2437896.png)
![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)
![1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2437899.png)
![Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate](/img/structure/B2437900.png)
![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2437901.png)
![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)
![N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2437903.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)
![1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2437908.png)

![1-[(4-chlorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2437911.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2437912.png)
